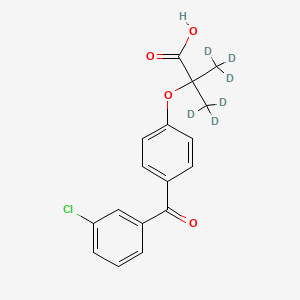

3-Chloro Fenofibric Acid-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4-(3-chlorobenzoyl)phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClO4/c1-17(2,16(20)21)22-14-8-6-11(7-9-14)15(19)12-4-3-5-13(18)10-12/h3-10H,1-2H3,(H,20,21)/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIWVJAFWQBLUTA-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Chloro Fenofibric Acid-d6

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro Fenofibric Acid-d6, a deuterated isotopologue of a fenofibric acid impurity. This document is intended for researchers, scientists, and professionals in drug development. It covers the chemical and physical properties, a plausible synthesis route, its critical application as an internal standard in bioanalytical methods, and the pharmacological context of its non-deuterated parent compound, fenofibric acid. Detailed experimental protocols for quantitative analysis, extensive data on method validation, and visualizations of the relevant biological signaling pathway are presented to facilitate its practical application and understanding.

Introduction

This compound is the deuterium-labeled form of 3-Chloro Fenofibric Acid, a known impurity of the lipid-lowering agent fenofibric acid. Its primary and critical role in a scientific setting is as an internal standard for the quantitative analysis of fenofibric acid and its metabolites in biological matrices. The use of a stable isotope-labeled internal standard is the gold standard in mass spectrometry-based bioanalysis, offering high precision and accuracy by correcting for matrix effects and variations in sample processing. This guide delves into the technical details of this compound, providing the necessary information for its effective use in a research and development environment.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a direct comparison with its non-deuterated counterpart.

| Property | This compound | 3-Chloro Fenofibric Acid |

| Chemical Name | 2-[4-(3-chlorobenzoyl)phenoxy]-2-methyl-d3-propanoic-d3 acid | 2-[4-(3-chlorobenzoyl)phenoxy]-2-methylpropanoic acid |

| Molecular Formula | C₁₇H₉D₆ClO₄ | C₁₇H₁₅ClO₄ |

| Molecular Weight | 324.79 g/mol | 318.75 g/mol |

| CAS Number | 1346603-07-3 | 60012-96-6 |

| Appearance | Typically a white to off-white solid | White to off-white solid |

| Application | Internal standard for bioanalytical quantification | Impurity of Fenofibric Acid |

Plausible Synthesis Route

Experimental Workflow: Plausible Synthesis

An In-depth Technical Guide to 3-Chloro Fenofibric Acid-d6

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical applications, and biological relevance of 3-Chloro Fenofibric Acid-d6. The information is intended for researchers, scientists, and professionals involved in drug development and bioanalytical studies.

Chemical Identity and Physical Properties

This compound is a deuterated analog of 3-Chloro Fenofibric Acid, which is a chlorinated impurity of Fenofibric Acid. Fenofibric acid is the active metabolite of the lipid-lowering drug fenofibrate. The primary application of this compound is as an internal standard in bioanalytical methods for the quantification of fenofibric acid.

Table 1: Chemical and Physical Properties of this compound and Related Compounds

| Property | This compound | 3-Chloro Fenofibric Acid | Fenofibric Acid |

| Molecular Formula | C₁₇H₉D₆ClO₄[1] | C₁₇H₁₅ClO₄[2] | C₁₇H₁₅ClO₄[3] |

| Molecular Weight | 324.79 g/mol [1] | 318.75 g/mol [2] | 318.7 g/mol [4] |

| CAS Number | 1346603-07-3[1] | 60012-96-6[2] | 42017-89-0[4] |

| Appearance | White to Off-White Solid | Not specified | Crystalline, cream-colored powder |

| Storage | 2-8°C Refrigerator | Not specified | Not specified |

| IUPAC Name | 2-[4-(3-chlorobenzoyl)phenoxy]-2-methyl-d3-propanoic-3,3,3-d3 acid | 2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid[2] | 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid[3] |

Synthesis

A general synthesis for the non-deuterated 3-Chloro Fenofibric Acid would involve the Friedel-Crafts acylation of phenol (B47542) with 3-chlorobenzoyl chloride, followed by etherification with an α-bromo isobutyrate, and subsequent hydrolysis of the ester to the carboxylic acid. To introduce the deuterium (B1214612) labels, a deuterated isobutyric acid starting material, such as 2-bromo-2-methyl-d3-propanoic-3,3,3-d3 acid ethyl ester, would be required.

Analytical Applications

The primary and most well-documented application of this compound is as an internal standard (IS) for the quantitative analysis of fenofibric acid in biological matrices, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its structural similarity and mass difference make it an ideal IS, as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response.

Experimental Protocol: Quantification of Fenofibric Acid in Rat Plasma using UPLC-MS/MS

This protocol is based on a validated bioanalytical method that utilizes this compound as an internal standard.

Sample Preparation (Protein Precipitation):

-

To 50 µL of rat plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (this compound in methanol).

-

Vortex the sample for 30 seconds.

-

Add 200 µL of cold acetonitrile (B52724) to precipitate proteins.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean tube or well plate for UPLC-MS/MS analysis.

Chromatographic Conditions:

-

Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.3 mL/min

-

Gradient: Isocratic or gradient elution tailored to achieve optimal separation.

Mass Spectrometric Conditions:

-

Ionization: Electrospray Ionization (ESI), typically in negative mode.

-

Monitoring Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Fenofibric Acid: m/z 317.1 → 230.9[5]

-

This compound (as IS): A specific transition would be determined during method development, for example, m/z 323.1 → [fragment ion].

-

Table 2: Representative Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (Negative) |

| Monitored Transition (Fenofibric Acid) | m/z 317.1 → 230.9[5] |

| Monitored Transition (Internal Standard) | Specific to this compound |

| Collision Energy | Optimized for fragmentation |

| Cone Voltage | Optimized for ion transmission |

Biological Activity and Signaling Pathways

There is no direct evidence to suggest that this compound possesses significant biological activity itself. Its primary role is that of a stable, labeled internal standard. The biological activity of its parent compound, fenofibric acid, is well-established.

Fenofibric acid is a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα)[6]. PPARα is a nuclear receptor that plays a critical role in the regulation of lipid and glucose metabolism.

Activation of PPARα by fenofibric acid leads to a cascade of downstream effects, including:

-

Increased transcription of genes involved in fatty acid oxidation.

-

Increased synthesis of high-density lipoprotein (HDL) cholesterol.

-

Decreased synthesis of triglycerides and very-low-density lipoprotein (VLDL) cholesterol.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 3-Chloro Fenofibric Acid | CAS No- 60012-96-6 | NA [chemicea.com]

- 3. Fenofibric Acid | C17H15ClO4 | CID 64929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Comparative In Vitro and In Vivo Evaluation of Fenofibric Acid as an Antihyperlipidemic Drug - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Chloro Fenofibric Acid-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 3-Chloro Fenofibric Acid-d6, a deuterated internal standard crucial for pharmacokinetic and bioanalytical studies. The synthesis is presented in two primary stages: the preparation of the key intermediate, 3-chloro-4-hydroxybenzophenone, followed by the introduction of the deuterated isobutyric acid moiety via the Bargellini reaction. Detailed experimental protocols, quantitative data, and workflow visualizations are included to support researchers in the replication and adaptation of this synthesis.

Introduction

3-Chloro Fenofibric Acid is a positional isomer and a potential impurity of Fenofibric Acid, the active metabolite of the lipid-lowering drug fenofibrate.[1] The development of a deuterated internal standard, this compound, is essential for its accurate quantification in biological matrices using liquid chromatography-mass spectrometry (LC-MS/MS).[2][3] The six deuterium (B1214612) atoms on the dimethyl groups of the isobutyric acid moiety provide a distinct mass shift, allowing it to be differentiated from the non-labeled analyte while maintaining nearly identical physicochemical properties. This ensures reliable correction for variability during sample preparation and analysis in pharmacokinetic studies.[4][5]

This guide outlines a robust and adaptable synthesis for this compound, leveraging well-established chemical transformations.

Proposed Synthesis Pathway

The proposed synthesis of this compound is a two-step process, commencing with the Friedel-Crafts acylation to form the benzophenone (B1666685) core, followed by a Bargellini reaction to introduce the deuterated side chain.

Step 1: Synthesis of 3-Chloro-4-hydroxybenzophenone

The initial step involves the Friedel-Crafts acylation of phenol (B47542) with 3-chlorobenzoyl chloride. 3-Chlorobenzoyl chloride is generated in situ from 3-chlorobenzoic acid and a chlorinating agent like thionyl chloride. Aluminum chloride is a common Lewis acid catalyst for this reaction.[6]

Step 2: Synthesis of this compound via Bargellini Reaction

The second step employs the Bargellini reaction, a multicomponent reaction that forms α-phenoxyisobutyric acids from a phenol, acetone, and chloroform (B151607) in the presence of a strong base.[7][8] In this proposed synthesis, 3-chloro-4-hydroxybenzophenone is reacted with acetone-d6 (B32918) and chloroform in the presence of sodium hydroxide (B78521) to yield the target deuterated compound. The use of acetone-d6 is the key to introducing the six deuterium atoms.

Quantitative Data

Table 1: Synthesis of 3-Chloro-4-hydroxybenzophenone

| Parameter | Value | Reference |

| Starting Material | 3-Chlorobenzoic Acid, Phenol | [6] |

| Key Reagents | Thionyl Chloride, Aluminum Chloride | [6] |

| Solvent | Methylene (B1212753) Chloride | [6] |

| Reaction Time | 5-10 hours | [6] |

| Yield | 50-60% | [6] |

| Purity (HPLC) | >98% | [6] |

Table 2: Synthesis of this compound

| Parameter | Value (Estimated) | Reference (Analogous Reactions) |

| Starting Material | 3-Chloro-4-hydroxybenzophenone | [9] |

| Key Reagents | Acetone-d6, Chloroform, Sodium Hydroxide | [9] |

| Solvent | Acetone-d6 | [9] |

| Reaction Time | 8-14 hours | [9] |

| Yield | 70-80% | [9] |

| Purity (HPLC) | >99% | [9] |

Experimental Protocols

Synthesis of 3-Chloro-4-hydroxybenzophenone

Materials:

-

3-Chlorobenzoic acid

-

Thionyl chloride

-

Phenol

-

Anhydrous aluminum chloride

-

Methylene chloride (CH₂Cl₂)

-

Hydrochloric acid (HCl), dilute solution

-

Ice

Procedure: [6]

-

To a stirred solution of 3-chlorobenzoic acid (e.g., 3.0 g, 0.019 mol) in a suitable reaction vessel, slowly add thionyl chloride (e.g., 30 ml).

-

Heat the reaction mixture to reflux and maintain for 5 hours.

-

Concentrate the reaction mixture by distillation to obtain the crude 3-chlorobenzoyl chloride as a residue.

-

Dilute the residue with methylene chloride (e.g., 20 ml).

-

In a separate flask, prepare a solution of anhydrous aluminum chloride (e.g., 2.5 g, 0.019 mol) and phenol (e.g., 1.8 g, 0.019 mol) in methylene chloride (e.g., 9 ml) at 0°C under a nitrogen atmosphere.

-

Slowly add the 3-chlorobenzoyl chloride solution to the aluminum chloride and phenol solution at 0°C.

-

Allow the reaction mixture to stir at room temperature for 10 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring the mixture into ice-cold dilute hydrochloric acid.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 3-chloro-4-hydroxybenzophenone.

Synthesis of this compound

Materials:

-

3-Chloro-4-hydroxybenzophenone

-

Acetone-d6

-

Chloroform

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), 1N

Procedure: (Adapted from the synthesis of Fenofibric Acid[9])

-

In a round-bottom flask, combine 3-chloro-4-hydroxybenzophenone (e.g., 0.500 mole), sodium hydroxide (e.g., 3.00 mole), and acetone-d6 (e.g., 1 L).

-

Heat the mixture to reflux for 2 hours.

-

Remove the heating source and allow the mixture to cool slightly.

-

Slowly add a mixture of chloroform (e.g., 1.50 mole) in acetone-d6 (e.g., 300 mL) dropwise to the reaction mixture.

-

Stir the reaction mixture overnight at room temperature.

-

Heat the mixture to reflux for 8 hours.

-

Cool the mixture to room temperature.

-

Remove the precipitated salts by filtration and wash with acetone-d6.

-

Concentrate the filtrate under reduced pressure to obtain a residue.

-

Add water to the residue and acidify to pH 1 with 1N hydrochloric acid, which will cause the product to precipitate.

-

Collect the precipitate by filtration and dry under high vacuum.

-

Recrystallize the crude product from a suitable solvent such as toluene to yield pure this compound.

Mandatory Visualizations

Synthesis Pathway Diagram

Caption: Proposed two-step synthesis of this compound.

Experimental Workflow for Pharmacokinetic Analysis

Caption: Experimental workflow for pharmacokinetic sample analysis.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis of this compound. The proposed pathway is based on well-documented and robust chemical reactions, ensuring a high probability of success for researchers in the fields of drug metabolism, pharmacokinetics, and bioanalytical chemistry. The inclusion of detailed protocols and representative data aims to facilitate the practical application of this synthesis, ultimately supporting the development of accurate and reliable analytical methods for 3-Chloro Fenofibric Acid.

References

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. akademiamedycyny.pl [akademiamedycyny.pl]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Bargellini reaction - Wikipedia [en.wikipedia.org]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Fenofibric acid synthesis - chemicalbook [chemicalbook.com]

3-Chloro Fenofibric Acid-d6 certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical profile of 3-Chloro Fenofibric Acid-d6, a labeled internal standard crucial for the quantitative analysis of its parent compound, 3-Chloro Fenofibric Acid, and the active metabolite of fenofibrate, fenofibric acid. This document outlines the typical data found in a Certificate of Analysis (CoA), details relevant experimental protocols, and visualizes the metabolic pathway of the parent drug, fenofibrate.

Certificate of Analysis Data

The following tables summarize the quantitative data typically presented in a Certificate of Analysis for this compound.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 2-(4-(3-Chlorobenzoyl)phenoxy)-2-methylpropanoic acid-d6 |

| CAS Number | 1346603-07-3[1][2] |

| Unlabeled CAS Number | 60012-96-6[1][3] |

| Molecular Formula | C₁₇H₉D₆ClO₄[2] |

| Molecular Weight | 324.79[2] |

| Appearance | White to Off-White Solid[4] |

| Solubility | DMSO (Slightly), Methanol (Slightly)[4] |

| Long Term Storage | -20°C[4] |

Analytical Data Summary

This table represents typical results from analytical testing to confirm the identity, purity, and quality of the reference standard.

| Test | Specification | Result |

| HPLC Purity | Report Result | >98%[4] |

| Mass Spectrometry (MS) | Conforms to Structure | Conforms[4] |

| ¹H NMR Spectroscopy | Conforms to Structure | Conforms[4] |

| Isotopic Purity | >95% | >99%[4] |

| Elemental Analysis | Conforms to Formula | Conforms[4] |

| Water Content | Report Result | <1% |

Experimental Protocols

Detailed methodologies for key analytical procedures are provided below. These protocols are essential for the accurate and reproducible use of this compound as an internal standard in pharmacokinetic and metabolic studies.

Bioanalytical Method for Fenofibric Acid Quantification in Plasma

This protocol describes a sensitive and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of fenofibric acid in human plasma, using a deuterated analog such as 2-chloro fenofibric acid-d6 as an internal standard (IS).[5]

2.1.1 Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add the internal standard solution.

-

Add 200 µL of acetonitrile (B52724) to precipitate plasma proteins.[6]

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2.1.2 Chromatographic Conditions

-

LC System: UPLC or HPLC system

-

Column: Discovery C18 (4.6 x 50 mm, 5 µm) or equivalent[5]

-

Mobile Phase: 0.2% Formic acid in water / Acetonitrile (35:65, v/v)[5]

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 10 µL

-

Run Time: 4 minutes[6]

2.1.3 Mass Spectrometric Conditions

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Negative[5]

-

Monitoring Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

Stability Testing Protocol

Stability studies are crucial to determine the retest period for the reference standard and ensure its integrity under various storage conditions. The protocol should be designed in accordance with ICH guidelines.[7][8][9]

2.2.1 Long-Term Stability

-

Store a minimum of three batches of this compound in its proposed commercial packaging at the recommended long-term storage condition (-20°C).[4][7]

-

Test the samples for purity and degradation products at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

-

Analyze physical attributes such as appearance at each time point.

2.2.2 Accelerated Stability

-

Store a minimum of three batches at an elevated temperature (e.g., 25°C ± 2°C / 60% RH ± 5% RH) for a period of 6 months.

-

Test the samples at specified time intervals (e.g., 0, 3, and 6 months).

-

If a significant change occurs, further testing at an intermediate condition (e.g., 5°C ± 3°C) may be necessary.[9]

2.2.3 Freeze-Thaw Stability (for solutions)

-

Prepare quality control (QC) samples of known concentration in the relevant biological matrix (e.g., plasma).

-

Subject the samples to three freeze-thaw cycles. Each cycle consists of freezing at -20°C for at least 24 hours followed by thawing at room temperature.[6]

-

Analyze the samples after the final thaw cycle and compare the concentrations to freshly prepared samples.

Signaling and Metabolic Pathways

The following diagrams illustrate key biological pathways and analytical workflows relevant to this compound.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. chemwhat.com [chemwhat.com]

- 4. lgcstandards.com [lgcstandards.com]

- 5. researchgate.net [researchgate.net]

- 6. akademiamedycyny.pl [akademiamedycyny.pl]

- 7. ema.europa.eu [ema.europa.eu]

- 8. database.ich.org [database.ich.org]

- 9. fda.gov [fda.gov]

Commercial Availability and Technical Guide: 3-Chloro Fenofibric Acid-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and technical specifications of 3-Chloro Fenofibric Acid-d6. It is intended to serve as a comprehensive resource for researchers and professionals in drug development and analytical sciences who require this stable isotope-labeled compound for their studies.

Commercial Availability

This compound is available from several specialized chemical suppliers as a reference standard or research chemical. It is primarily used as a labeled internal standard in pharmacokinetic and metabolic studies of fenofibrate (B1672516) and its derivatives. The commercial availability from prominent suppliers is summarized below.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Pharmaffiliates | PA STI 019250 | 1346603-07-3 | C₁₇H₉D₆ClO₄ | 324.79 |

| LGC Standards | TRC-C364680 (for non-labeled) | 1346603-07-3 | C₁₇H₉D₆ClO₄ | Not specified |

| SynZeal | SZ-F012D03 (for Fenofibric Acid D6) | 1092484-69-9 (for Fenofibric Acid D6) | C₁₇H₉D₆ClO₄ | 324.8 |

Note: While LGC Standards and SynZeal offer related deuterated compounds, direct catalog numbers for this compound were not explicitly found in the initial search. Researchers should inquire directly with these suppliers for custom synthesis or availability.

Technical Data

This compound is the deuterated form of 3-Chloro Fenofibric Acid, which is an impurity of Fenofibric Acid.[1]

| Property | Value |

| Chemical Name | 2-(4-(3-Chlorobenzoyl)phenoxy)-2-methylpropanoic acid-d6 |

| Synonyms | Not specified |

| CAS Number | 1346603-07-3[1][2] |

| Unlabeled CAS Number | 60012-96-6[3][4][5][6][7] |

| Molecular Formula | C₁₇H₉D₆ClO₄[1][2] |

| Molecular Weight | 324.79[1][2] |

| Application | A labeled impurity of Fenofibric Acid.[1] |

Experimental Protocols

Determination of Fenofibric Acid in Rat Plasma via UPLC-MS/MS

This method is based on a published study and provides a framework for sample preparation and analysis.[8]

3.1.1 Stock and Standard Solution Preparation

| Solution | Preparation | Concentration |

| Fenofibric Acid Stock | 10 mg Fenofibric Acid in 10 mL Methanol | 1 mg/mL |

| Fenofibric Acid Standards | Serial dilution of stock solution with Methanol | 50 - 6000 ng/mL |

| Internal Standard Stock | 1 mg Fenofibric Acid-d6 in 1 mL Methanol | 1 mg/mL |

| Internal Standard Working | Dilution of stock solution | 1 µg/mL |

3.1.2 Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of rat plasma into a microcentrifuge tube.

-

Add 10 µL of the internal standard working solution (Fenofibric Acid-d6, 1 µg/mL).

-

Add 500 µL of acetonitrile (B52724) to precipitate proteins.

-

Vortex for 5 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue with 100 µL of the mobile phase.

-

Inject 10 µL into the UPLC-MS/MS system.

3.1.3 UPLC-MS/MS Conditions

| Parameter | Condition |

| UPLC Column | C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) |

| Mobile Phase | Acetonitrile and 0.1% Formic acid in water (gradient elution) |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

| MRM Transitions | Fenofibric Acid: To be optimized |

| Fenofibric Acid-d6: To be optimized |

Visualizations

Relationship between Fenofibrate and its Metabolites/Impurities

Caption: Logical relationship of Fenofibrate to its active metabolite and related impurities.

UPLC-MS/MS Sample Preparation Workflow

Caption: Workflow for the preparation of plasma samples for UPLC-MS/MS analysis.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. 3-Chloro Fenofibric Acid | CAS No- 60012-96-6 | Simson Pharma Limited [simsonpharma.com]

- 5. 3-Chloro Fenofibric Acid | CAS No- 60012-96-6 | NA [chemicea.com]

- 6. chemwhat.com [chemwhat.com]

- 7. 3-Chloro Fenofibric Acid | LGC Standards [lgcstandards.com]

- 8. akademiamedycyny.pl [akademiamedycyny.pl]

An In-depth Technical Guide to 3-Chloro Fenofibric Acid-d6 (CAS: 1346603-07-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro Fenofibric Acid-d6, a stable isotope-labeled derivative of a fenofibric acid impurity. This document is intended for professionals in research and drug development, offering detailed information on its chemical properties, its critical role as an internal standard in bioanalytical methods, and the underlying pharmacology of its parent compound.

Chemical and Physical Properties

This compound is a deuterated analog of 3-Chloro Fenofibric Acid, which is a known impurity of the lipid-lowering agent fenofibrate (B1672516). The incorporation of six deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of fenofibric acid and its related compounds.

| Property | Value | Reference |

| CAS Number | 1346603-07-3 | [1][2][3] |

| Molecular Formula | C₁₇H₉D₆ClO₄ | [1] |

| Molecular Weight | 324.79 g/mol | [1] |

| Synonyms | 2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic Acid-d6, LF 406-d6 | [1] |

| Appearance | White to Off-White Solid | [1] |

| Storage | 2-8°C Refrigerator | [1] |

| Unlabeled CAS No. | 60012-96-6 (3-Chloro Fenofibric Acid) | [2] |

Role in Bioanalysis: An Internal Standard

Stable isotope-labeled compounds like this compound are considered the gold standard for internal standards in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1][4][5] Its near-identical physicochemical properties to the unlabeled analyte ensure that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variations in extraction recovery, matrix effects, and instrument response.[5][6]

Experimental Workflow for Bioanalytical Quantification

The use of this compound as an internal standard is crucial for the accurate quantification of fenofibric acid in biological matrices such as plasma. A typical workflow is outlined below.

Experimental Protocols

While specific parameters may vary between laboratories and instrumentation, the following provides a detailed methodology for the quantification of fenofibric acid using this compound as an internal standard, based on published methods.[7][8][9][10]

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting fenofibric acid from plasma samples.[7]

-

Aliquoting : In a microcentrifuge tube, aliquot 50 µL of the plasma sample.[7]

-

Internal Standard Spiking : Add 50 µL of a working solution of this compound in methanol (B129727) to the plasma sample.[7]

-

Precipitation : Add 200 µL of cold acetonitrile (B52724) to precipitate the plasma proteins.[7]

-

Vortexing : Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifugation : Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer : Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Analysis : The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.

LC-MS/MS Conditions

The following table summarizes typical LC-MS/MS parameters for the analysis of fenofibric acid.

| Parameter | Typical Conditions | Reference |

| LC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.7 µm) | [7] |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient or isocratic) | [7][8][9] |

| Flow Rate | 0.3 - 1.0 mL/min | [7][9] |

| Injection Volume | 2 - 25 µL | [9] |

| Ionization Mode | Electrospray Ionization (ESI), typically negative mode | [8][10] |

| MS Detection | Multiple Reaction Monitoring (MRM) | [8] |

| MRM Transition (Fenofibric Acid) | m/z 317.1 → 230.9 | [8] |

| MRM Transition (Fenofibric Acid-d6) | m/z 322.9 → 230.8 | [8] |

Pharmacology of Fenofibric Acid

This compound is primarily used as a tool compound for the study of fenofibric acid, the active metabolite of the prodrug fenofibrate.[11][12] Fenofibric acid exerts its lipid-modulating effects primarily through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a key role in lipid metabolism.[12]

Signaling Pathway

The activation of PPARα by fenofibric acid initiates a cascade of events leading to reduced triglyceride levels and modulation of cholesterol levels.

Metabolism of Fenofibric Acid

Fenofibric acid is primarily metabolized in the liver. The main metabolic pathways are glucuronidation and reduction of the carbonyl group to a benzhydrol metabolite, which is then also conjugated with glucuronic acid.[13][14][15] These conjugated metabolites are then predominantly excreted in the urine.[15] The cytochrome P450 enzyme system does not play a significant role in the metabolism of fenofibric acid.[14]

Synthesis

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of fenofibric acid in biological samples. Its use as a stable isotope-labeled internal standard in LC-MS/MS methods is a cornerstone of modern bioanalytical chemistry, enabling reliable pharmacokinetic and toxicokinetic studies in drug development. A thorough understanding of its properties and application, as well as the pharmacology of its parent compound, is essential for researchers and scientists in the pharmaceutical field.

References

- 1. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. biopharmaservices.com [biopharmaservices.com]

- 6. benchchem.com [benchchem.com]

- 7. akademiamedycyny.pl [akademiamedycyny.pl]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Development of a sensitive liquid chromatography/tandem mass spectrometry method for the determination of fenofibric acid in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. What is the mechanism of Fenofibric acid? [synapse.patsnap.com]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Fenofibric Acid | C17H15ClO4 | CID 64929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. go.drugbank.com [go.drugbank.com]

- 16. scielo.br [scielo.br]

- 17. researchgate.net [researchgate.net]

- 18. US8445715B2 - Method of synthesizing fenofibrate - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Chloro Fenofibric Acid-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 3-Chloro Fenofibric Acid-d6, a deuterated analog of 3-Chloro Fenofibric Acid. This document is intended for use by researchers, scientists, and professionals in drug development and related fields.

Core Data Presentation

The key quantitative data for this compound and its non-deuterated counterpart are summarized in the table below for straightforward comparison.

| Property | This compound | 3-Chloro Fenofibric Acid |

| Molecular Weight | 324.79 g/mol [1][2] | 318.75 g/mol [2][3][4] |

| Molecular Formula | C₁₇H₉D₆ClO₄[1][2] | C₁₇H₁₅ClO₄[3][4] |

| CAS Number | 1346603-07-3[1][2] | 60012-96-6[1][3] |

Chemical Structure and Labeling

This compound is a stable isotope-labeled version of 3-Chloro Fenofibric Acid. The six deuterium (B1214612) atoms are located on the two methyl groups of the propanoic acid moiety, as indicated by its chemical name: 2-[4-(3-Chlorobenzoyl)phenoxy]-2-(methyl-d3)-propanoic-3,3,3-d3 acid. This specific labeling makes it an ideal internal standard for quantitative bioanalytical studies involving 3-Chloro Fenofibric Acid.

Biological Context and Signaling Pathway

3-Chloro Fenofibric Acid is an active metabolite of the prodrug fenofibrate, a widely used lipid-lowering agent. Its primary mechanism of action involves the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.

Upon activation by a ligand such as fenofibric acid, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of genes involved in various aspects of lipid metabolism, including fatty acid uptake, transport, and catabolism. The ultimate effect is a reduction in plasma triglycerides and very-low-density lipoprotein (VLDL) levels, and an increase in high-density lipoprotein (HDL) levels.

Experimental Protocols

Proposed Synthesis of this compound

This proposed synthesis involves a Williamson ether synthesis followed by hydrolysis.

Step 1: Synthesis of 2-bromo-2-(methyl-d3)-propanoic-3,3,3-d3 acid

The synthesis would begin with the bromination of 2,2-di(methyl-d3)propanoic acid, which can be prepared from commercially available deuterated precursors.

Step 2: Etherification

4-hydroxy-3'-chlorobenzophenone is reacted with the deuterated brominated propanoic acid from Step 1 in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone (B3395972) or acetonitrile) to form the deuterated ester intermediate.

Step 3: Hydrolysis

The resulting ester is then hydrolyzed using a base (e.g., sodium hydroxide) in an aqueous alcohol solution to yield this compound.

The reaction progress at each step can be monitored by thin-layer chromatography (TLC), and the final product purified by recrystallization or column chromatography.

Analytical Method: Quantification in Biological Matrices by LC-MS/MS

This compound is primarily used as an internal standard for the accurate quantification of 3-Chloro Fenofibric Acid in biological samples such as plasma. A typical LC-MS/MS method is outlined below.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample, add 20 µL of a working solution of this compound (internal standard).

-

Add 300 µL of cold acetonitrile (B52724) to precipitate the proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube for analysis.

2. Chromatographic Conditions

-

Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

3. Mass Spectrometric Conditions

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

3-Chloro Fenofibric Acid: Precursor ion (m/z) -> Product ion (m/z)

-

This compound: Precursor ion (m/z) -> Product ion (m/z)

-

(Note: Specific m/z transitions would need to be optimized for the instrument used).

-

4. Quantification

The concentration of 3-Chloro Fenofibric Acid in the sample is determined by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve prepared with known concentrations of the analyte.

Structural Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure and isotopic labeling of this compound.

-

¹H NMR: The proton NMR spectrum would confirm the absence of signals corresponding to the methyl groups, which are deuterated in this analog. The aromatic and other proton signals would be consistent with the structure of 3-Chloro Fenofibric Acid.

-

¹³C NMR: The carbon-13 NMR spectrum would show the characteristic signals for the carbon atoms in the molecule. The signals for the deuterated methyl carbons would be observed as multiplets due to carbon-deuterium coupling.

-

²H NMR: Deuterium NMR would show a signal corresponding to the deuterium atoms on the methyl groups, confirming the location of the isotopic label.

This technical guide provides a foundational understanding of this compound, its properties, biological relevance, and analytical applications. For specific research applications, further optimization of the described protocols may be necessary.

References

- 1. Fenofibrate differentially activates PPARα-mediated lipid metabolism in rat kidney and liver - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fenofibrate lowers lipid accumulation in myotubes by modulating the PPARα/AMPK/FoxO1/ATGL pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Isotopic Purity of 3-Chloro Fenofibric Acid-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of 3-Chloro Fenofibric Acid-d6, a deuterated analog of a fibric acid derivative. The determination of isotopic purity is critical in drug development and metabolic studies to ensure the stability of the label and the accuracy of analytical results.[1][2] This document outlines the common analytical methodologies, presents illustrative data, and details experimental protocols for assessing the isotopic enrichment of this compound.

Quantitative Isotopic Purity Analysis

The isotopic purity of this compound is determined by quantifying the relative abundance of all isotopic species (isotopologues). High isotopic enrichment is crucial for its use as an internal standard in quantitative bioanalysis.[2] A high-purity standard, typically with at least 98% isotopic enrichment, helps to minimize background interference and ensure clear mass separation during analysis.[2]

The following table summarizes hypothetical yet representative quantitative data for a batch of this compound.

| Parameter | Value | Method of Determination |

| Chemical Purity | >99.5% | HPLC |

| Isotopic Enrichment | 99.2% | Mass Spectrometry |

| Deuterium (B1214612) Incorporation | ≥99% | Mass Spectrometry / NMR |

| d0 Isotopologue | <0.1% | Mass Spectrometry |

| d1 Isotopologue | 0.1% | Mass Spectrometry |

| d2 Isotopologue | 0.2% | Mass Spectrometry |

| d3 Isotopologue | 0.2% | Mass Spectrometry |

| d4 Isotopologue | 0.3% | Mass Spectrometry |

| d5 Isotopologue | 0.8% | Mass Spectrometry |

| d6 Isotopologue | 99.2% | Mass Spectrometry |

Experimental Protocols

The determination of isotopic purity relies on sophisticated analytical techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1] These methods provide both quantitative assessment of isotopic enrichment and qualitative information about the location of the deuterium labels.

Mass Spectrometry for Isotopic Purity

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic purity of deuterated compounds.[3][4] It allows for the separation and quantification of different isotopologues based on their mass-to-charge ratio (m/z).

Instrumentation:

-

Liquid Chromatograph coupled with a High-Resolution Mass Spectrometer (LC-HRMS), such as an Orbitrap or TOF analyzer.

Procedure:

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL. This is further diluted to a working concentration of 1 µg/mL.

-

Chromatographic Separation: The sample is injected into the LC system. A C18 column is typically used with a gradient elution of mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). This step separates the analyte from any potential impurities.

-

Mass Spectrometric Analysis: The eluent from the LC is introduced into the mass spectrometer. The instrument is operated in full scan mode to detect the molecular ions of all isotopologues.

-

Data Analysis: The isotopic distribution of the molecular ion cluster is analyzed. The relative abundance of each isotopologue (d0 to d6) is calculated by integrating the area of its corresponding peak in the mass spectrum. The isotopic purity is then determined from the percentage of the d6 isotopologue relative to the sum of all isotopologues.

NMR Spectroscopy for Structural Integrity and Isotopic Enrichment

NMR spectroscopy provides detailed information about the position of deuterium atoms within the molecule and can also be used to estimate isotopic enrichment.[1]

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe.

Procedure:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

¹H NMR Analysis: A proton NMR spectrum is acquired. The absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions confirms the location of the deuterium labels. The residual proton signals in the deuterated positions can be integrated and compared to a non-deuterated signal within the molecule (or an internal standard) to estimate the level of deuterium incorporation.

-

¹³C NMR Analysis: A carbon-13 NMR spectrum can also be acquired. The signals of carbons attached to deuterium will show a characteristic splitting pattern (due to C-D coupling) and a lower intensity compared to their protonated counterparts, further confirming the sites of deuteration.

Workflow for Isotopic Purity Determination

The following diagram illustrates the general workflow for the determination of the isotopic purity of this compound.

Caption: Workflow for isotopic purity determination.

Synthesis of this compound

The synthesis of this compound would likely follow a similar pathway to its non-deuterated counterpart, with the introduction of deuterium atoms at a key step. A plausible synthetic route involves the reaction of 3-chloro-4'-hydroxybenzophenone (B126723) with a deuterated acetone (B3395972) source in the presence of a strong base.

The following diagram illustrates a potential signaling pathway for the synthesis.

Caption: Plausible synthetic pathway for this compound.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Analytical Imperative: A Technical Guide to 3-Chloro Fenofibric Acid-d6, a Key Fenofibrate Impurity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenofibrate (B1672516), a widely prescribed lipid-lowering agent, undergoes metabolic transformation to its active form, fenofibric acid. The manufacturing and stability of fenofibrate can lead to the formation of various impurities, which require careful monitoring to ensure the safety and efficacy of the drug product. Among these is 3-Chloro Fenofibric Acid, a positional isomer of the active metabolite. For robust analytical testing, a stable, isotopically labeled internal standard is crucial. This technical guide focuses on 3-Chloro Fenofibric Acid-d6, a deuterated analogue essential for the accurate quantification of the corresponding impurity in fenofibrate drug substances and formulations. This document provides an in-depth overview of its properties, a generalized synthetic approach, analytical methodologies, and its role in the broader context of fenofibrate's metabolic pathways.

Physicochemical Properties and Identification

This compound is the deuterated form of 3-Chloro Fenofibric Acid, where six hydrogen atoms on the two methyl groups of the propanoic acid moiety are replaced with deuterium. This isotopic labeling renders the molecule chemically identical to the unlabeled impurity but with a distinct mass, making it an ideal internal standard for mass spectrometry-based analytical methods.

| Property | Value |

| Chemical Name | 2-(4-(3-Chlorobenzoyl)phenoxy)-2-(methyl-d3)propanoic-3,3,3-d3 acid |

| Synonyms | This compound, LF 406-d6 |

| CAS Number | 1346603-07-3 |

| Molecular Formula | C₁₇H₉D₆ClO₄ |

| Molecular Weight | 324.79 g/mol |

| Unlabeled CAS Number | 60012-96-6 |

| Unlabeled Molecular Wt. | 318.75 g/mol |

Synthesis of this compound: A Generalized Approach

While specific, detailed experimental protocols for the synthesis of this compound are often proprietary to commercial suppliers of reference standards, a general synthetic strategy can be outlined based on established organic chemistry principles and the synthesis of related fenofibric acid analogues. The synthesis would likely involve a multi-step process, including the introduction of the deuterated methyl groups.

A plausible synthetic route could start from a suitable phenol (B47542) precursor, which is then subjected to a Williamson ether synthesis with a deuterated α-haloisobutyrate. The key challenge lies in the preparation of the deuterated isobutyrate starting material.

Illustrative Synthetic Pathway

Caption: Generalized synthetic pathway for this compound.

Note: This represents a conceptual pathway. The actual synthesis may involve different reagents, protecting groups, and reaction conditions to achieve the desired product with high isotopic and chemical purity.

Analytical Methodology for Impurity Profiling

The quantification of 3-Chloro Fenofibric Acid in fenofibrate drug substance is typically achieved using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method, often coupled with mass spectrometry (LC-MS) for enhanced specificity and sensitivity, especially when using a deuterated internal standard.

General HPLC-UV Method Parameters

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water (with an acid modifier like phosphoric acid or formic acid) in a gradient or isocratic elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at approximately 286 nm |

| Column Temp. | Ambient to 40 °C |

| Injection Vol. | 10-20 µL |

Experimental Workflow for Quantification

The use of this compound as an internal standard is critical for accurate quantification, as it co-elutes with the unlabeled analyte and corrects for variations in sample preparation and instrument response.

Caption: Analytical workflow for the quantification of 3-Chloro Fenofibric Acid.

Metabolic Context and Biological Relevance

Fenofibrate is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid.[1] Fenofibric acid is a potent activator of peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a key role in regulating lipid metabolism.[2] Activation of PPARα leads to increased synthesis of lipoprotein lipase (B570770) and apolipoproteins A-I and A-II, and decreased synthesis of apolipoprotein C-III, ultimately resulting in reduced triglyceride levels and increased HDL cholesterol.[1][2]

3-Chloro Fenofibric Acid is a positional isomer of fenofibric acid. While there is a lack of specific studies on the biological activity of 3-Chloro Fenofibric Acid, it is plausible that as an isomer of the active metabolite, it could have some affinity for the PPARα receptor. However, the change in the chlorine position from the 4-position (in fenofibric acid) to the 3-position could significantly alter its binding affinity and subsequent biological activity. Further research is needed to elucidate the specific pharmacological and toxicological profile of this impurity.

Fenofibrate Metabolism and the Role of Impurities

Caption: Metabolic pathway of fenofibrate and the context of impurities.

Conclusion

This compound is an indispensable tool for the accurate quality control of fenofibrate. Its use as an internal standard in modern analytical techniques like LC-MS allows for precise and reliable quantification of the corresponding non-labeled impurity. While the biological activity of 3-Chloro Fenofibric Acid is not yet fully characterized, its structural similarity to the active metabolite, fenofibric acid, underscores the importance of controlling its levels in the final drug product. A thorough understanding of the synthesis, analytical detection, and potential biological implications of such impurities is paramount for ensuring the safety and quality of fenofibrate for patients. Further research into the pharmacological profile of fenofibrate-related impurities will continue to be a critical area of investigation in drug development and manufacturing.

References

Methodological & Application

Application Note: Quantitative Analysis of Fenofibric Acid in Plasma using LC-MS/MS with a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the quantitative analysis of fenofibric acid in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Fenofibric acid is the active metabolite of the lipid-lowering drug fenofibrate. Accurate quantification in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This method employs Fenofibric Acid-d6, a stable isotope-labeled internal standard, to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing. Detailed protocols for sample preparation, instrument setup, and method validation are presented, supported by data from published literature.

Principle of the Method

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative LC-MS/MS analysis. Fenofibric Acid-d6 is an ideal internal standard for fenofibric acid as it shares near-identical physicochemical properties, causing it to co-elute chromatographically and exhibit similar ionization efficiency and extraction recovery.[1] However, its mass is different due to the deuterium (B1214612) atoms, allowing the mass spectrometer to distinguish it from the unlabeled analyte. This approach effectively compensates for sample-to-sample variability, including ion suppression or enhancement from the sample matrix, leading to robust and reliable quantification.[1]

Experimental Protocols

Materials and Reagents

-

Analytes: Fenofibric Acid, Fenofibric Acid-d6 (Internal Standard)

-

Solvents: Acetonitrile (B52724) (LC-MS Grade), Methanol (B129727) (LC-MS Grade), Water (LC-MS Grade), Formic Acid

-

Chemicals: Dimethyl sulfoxide (B87167) (DMSO)

-

Biological Matrix: Blank human, rat, or dog plasma (EDTA)

-

Labware: Microcentrifuge tubes, autosampler vials, pipettes

Preparation of Stock and Working Solutions

-

Fenofibric Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of fenofibric acid and dissolve it in 10 mL of methanol or DMSO.[2][3]

-

Fenofibric Acid-d6 Stock Solution (1 mg/mL): Dissolve 1 mg of Fenofibric Acid-d6 in 1 mL of methanol or DMSO.[2][3]

-

Working Solutions:

-

Prepare a series of fenofibric acid working solutions by serially diluting the stock solution with a methanol:water (50:50 v/v) mixture to create calibration standards.[3] Concentrations typically range from 50 ng/mL to 6000 ng/mL in rat plasma and 10 ng/mL to 10,000 ng/mL in dog plasma.[2][3]

-

Dilute the Fenofibric Acid-d6 stock solution with methanol or acetonitrile to a final working concentration (e.g., 1 µg/mL or 200 ng/mL).[2][3]

-

Sample Preparation Protocols

Two common and effective methods for extracting fenofibric acid from plasma are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

Protocol 1: Protein Precipitation (PPT) [2][3]

-

Pipette 50-100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.[2]

-

Add 50 µL of the Fenofibric Acid-d6 internal standard working solution to each tube.[1]

-

Vortex briefly to mix.

-

Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[3]

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.[1][3]

-

Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) [4][5][6]

-

Condition a polymeric, hydrophilic-lipophilic balanced SPE cartridge.

-

Load the plasma sample (to which the internal standard has been added).[1]

-

Wash the cartridge with a weak organic solvent to remove interferences.[1]

-

Elute the fenofibric acid and internal standard with a stronger organic solvent like acetonitrile or methanol.[1]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.[1][4]

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[1][4]

LC-MS/MS Instrumentation and Conditions

The following tables summarize typical instrument parameters compiled from various validated methods.

Table 1: Liquid Chromatography Parameters

| Parameter | Typical Conditions |

|---|---|

| LC System | UPLC/HPLC System (e.g., Waters Acquity, Agilent) |

| Column | ACQUITY UPLC BEH C18 (2.1x50 mm, 1.7 µm)[2] Discovery C18 (4.6 x 50 mm, 5 µm)[4][7] |

| Mobile Phase A | Water with 0.1% or 0.2% Formic Acid[2][3][4] |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid[2][3] |

| Flow Rate | 0.3 - 0.4 mL/min[2][3] |

| Column Temp. | 45°C[2][3] |

| Injection Volume | 2 - 4 µL[3][4] |

| Gradient | Isocratic or Gradient elution can be used.[2][4][7] |

Table 2: Mass Spectrometry Parameters

| Parameter | Typical Conditions |

|---|---|

| MS System | Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo, Sciex API 3000)[3][6] |

| Ionization Mode | Electrospray Ionization (ESI), Negative[4][7] or Positive[3][8] |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Fenofibric Acid) | Negative: m/z 317.1 → 230.9[4][5][6] Positive: m/z 319.0 → 233.0[3][8] |

| MRM Transition (Fenofibric Acid-d6) | Negative: m/z 322.9 → 230.8[4][5][6] or 322.5 -> 231.0[9] Positive: m/z 325.0 → 233.0[3][8] |

| Source Temp. | 150°C[8] |

| Desolvation Gas Flow | 1000 L/Hr[8] |

Method Validation Data

The following table summarizes key validation parameters from published methods using Fenofibric Acid-d6 as the internal standard.

Table 3: Summary of Method Validation Parameters

| Parameter | Human Plasma[4][5][6] | Rat Plasma[2] | Dog Plasma[3] |

|---|---|---|---|

| Linearity Range | 0.150 - 20.383 µg/mL | 50 - 6000 ng/mL | 10 - 10000 ng/mL |

| Correlation (r²) | > 0.99 | 0.9984 | Not Specified |

| LLOQ | 150 ng/mL | 50 ng/mL | 10 ng/mL |

| Intra-day Precision (%CV) | < 2.5% | < 12% | Not Specified |

| Inter-day Precision (%CV) | < 2.5% | < 12% | Not Specified |

| Accuracy | within ±2.8% | 97.65 - 111.63% | Not Specified |

| Recovery (Analyte) | 73.8 - 75.4% | 93 - 101% | Not Specified |

| Recovery (IS) | 85.9% | Not Specified | Not Specified |

Visualized Workflows

The following diagrams illustrate the logical flow of the analytical process.

Caption: High-level workflow for fenofibric acid quantification.

Caption: Detailed workflow for the Protein Precipitation (PPT) protocol.

Caption: Detailed workflow for the Solid-Phase Extraction (SPE) protocol.

Conclusion

The described LC-MS/MS method utilizing Fenofibric Acid-d6 as an internal standard provides a robust, sensitive, and accurate means for the quantification of fenofibric acid in various plasma matrices.[2] The use of a stable isotope-labeled standard is critical for minimizing analytical error and ensuring data of the highest quality for regulated bioanalysis. The protocols and parameters provided herein, based on validated and published methods, offer a solid foundation for researchers to implement this analysis in their own laboratories.

References

- 1. benchchem.com [benchchem.com]

- 2. akademiamedycyny.pl [akademiamedycyny.pl]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Development and validation of a LC-ESI-MS/MS method in human plasma for quantification of fenofibric acid, involving chromatographic resolution of fenofibric acid acyl-β-d-glucuronide - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. Development of a sensitive liquid chromatography/tandem mass spectrometry method for the determination of fenofibric acid in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

Application Note: High-Throughput Bioanalytical Method for Fenofibric Acid in Human Plasma using LC-MS/MS with 3-Chloro Fenofibric Acid-d6 as an Internal Standard

Abstract

This application note describes a robust and sensitive bioanalytical method for the quantification of fenofibric acid, the active metabolite of fenofibrate (B1672516), in human plasma. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with 3-Chloro Fenofibric Acid-d6 as a stable isotope-labeled internal standard (IS). The sample preparation is streamlined using a simple protein precipitation technique, enabling high-throughput analysis. This method has been validated according to the latest bioanalytical method validation guidelines and is suitable for pharmacokinetic and bioequivalence studies.

Introduction

Fenofibrate is a widely prescribed lipid-regulating agent that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid. Accurate measurement of fenofibric acid concentrations in biological matrices is crucial for pharmacokinetic assessments and clinical monitoring. This application note presents a detailed protocol for a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of fenofibric acid in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Experimental

2.1. Materials and Reagents

-

Analytes: Fenofibric Acid, this compound

-

Reagents: Acetonitrile (B52724) (HPLC grade), Methanol (B129727) (HPLC grade), Formic acid (LC-MS grade), Deionized water, Human plasma (drug-free)

2.2. Instrumentation

-

LC System: A high-performance liquid chromatography system capable of gradient elution.

-

MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is recommended for efficient separation.[1]

2.3. Standard Solutions

Stock solutions of fenofibric acid and this compound were prepared in methanol at a concentration of 1 mg/mL.[1] Working standard solutions were prepared by serial dilution of the stock solutions with a methanol-water mixture (50:50, v/v). Calibration standards and quality control (QC) samples were prepared by spiking drug-free human plasma with the appropriate working standard solutions.

2.4. Sample Preparation

A simple and efficient protein precipitation method was employed for plasma sample preparation.[1]

-

To 50 µL of plasma sample, add 50 µL of the internal standard working solution (this compound).

-

Vortex mix for 10 seconds.

-

Add 200 µL of acetonitrile to precipitate the plasma proteins.[1]

-

Vortex mix vigorously for 1 minute.

-

Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Experimental Workflow

Caption: A streamlined workflow for the bioanalysis of fenofibric acid in plasma.

2.5. LC-MS/MS Conditions

2.5.1. Liquid Chromatography

-

Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[1]

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.3 mL/min[1]

-

Gradient: A typical gradient starts with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte and internal standard, followed by re-equilibration. A run time of approximately 2.5 to 4 minutes is common.[1][2]

-

Injection Volume: 3 µL[1]

-

Column Temperature: 45°C[1]

2.5.2. Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode[3][4]

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Collision Gas: Argon

-

Source Temperature: Optimized for the specific instrument, typically around 450°C.[5]

Signaling Pathway for MRM Detection

Caption: The process of MRM detection for fenofibric acid and its internal standard.

Method Validation

The method was validated according to the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1] The validation parameters assessed included selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

3.1. Selectivity

The method demonstrated high selectivity with no significant interference from endogenous plasma components at the retention times of fenofibric acid and the internal standard.

3.2. Linearity and Range

The method was linear over a concentration range of 50 to 6000 ng/mL for fenofibric acid in human plasma.[1] The coefficient of determination (r²) was consistently ≥ 0.99.

3.3. Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: lower limit of quantification (LLOQ), low QC (LQC), medium QC (MQC), and high QC (HQC). The results are summarized in Table 1.

Table 1: Summary of Accuracy and Precision Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 50 | < 15 | 85-115 | < 15 | 85-115 |

| LQC | 150 | < 15 | 85-115 | < 15 | 85-115 |

| MQC | 2500 | < 15 | 85-115 | < 15 | 85-115 |

| HQC | 4500 | < 15 | 85-115 | < 15 | 85-115 |

| Data presented are typical acceptance criteria based on validation guidelines. Actual results may vary.[1] |

3.4. Recovery and Matrix Effect

The extraction recovery of fenofibric acid and the internal standard was consistent and reproducible across the QC levels. The matrix effect was found to be negligible, indicating that the method is free from significant ion suppression or enhancement from the plasma matrix.

3.5. Stability

Fenofibric acid was found to be stable in human plasma under various storage and handling conditions, including bench-top stability, freeze-thaw cycles, and long-term storage at -80°C.

Application

This validated LC-MS/MS method was successfully applied to a pharmacokinetic study of fenofibrate in healthy human volunteers. The method demonstrated the required sensitivity, specificity, and throughput to analyze a large number of clinical samples.

Conclusion

The bioanalytical method described in this application note provides a reliable and efficient means for the quantification of fenofibric acid in human plasma. The use of this compound as an internal standard, coupled with a simple protein precipitation sample preparation and rapid LC-MS/MS analysis, makes this method highly suitable for high-throughput applications in clinical and pharmaceutical research.

Protocol: Quantification of Fenofibric Acid in Human Plasma by LC-MS/MS

1. Scope

This protocol outlines the procedure for the quantitative determination of fenofibric acid in human plasma samples using a validated LC-MS/MS method with this compound as the internal standard.

2. Materials

-

Fenofibric Acid reference standard

-

This compound internal standard

-

Human plasma (K2EDTA as anticoagulant)

-

Methanol (HPLC Grade)

-

Acetonitrile (HPLC Grade)

-

Formic Acid (LC-MS Grade)

-

Deionized Water (18.2 MΩ·cm)

-

Pipettes and tips

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system

3. Procedure

3.1. Preparation of Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of fenofibric acid and dissolve in 10 mL of methanol.[1]

-

Accurately weigh approximately 1 mg of this compound and dissolve in 1 mL of methanol.

-

-

Working Standard Solutions:

-

Prepare a series of fenofibric acid working solutions by diluting the stock solution with methanol:water (50:50, v/v) to achieve concentrations for spiking calibration standards and QC samples.

-

Prepare an internal standard working solution by diluting the this compound stock solution with methanol:water (50:50, v/v) to a final concentration of 1 µg/mL.[1]

-

-

Calibration Standards and QC Samples:

-

Prepare calibration standards by spiking 95 µL of drug-free human plasma with 5 µL of the appropriate fenofibric acid working solution.

-

Prepare QC samples at LLOQ, LQC, MQC, and HQC concentrations in a similar manner.

-

3.2. Sample Processing

-

Label microcentrifuge tubes for blank, zero, calibration standards, QCs, and unknown samples.

-

Allow all plasma samples and standards to thaw completely at room temperature.

-

Vortex each plasma sample for 10 seconds.

-

Pipette 50 µL of the respective plasma sample into the labeled tubes.

-

Add 50 µL of the internal standard working solution to all tubes except the blank.

-

Vortex all tubes for 10 seconds.

-

Add 200 µL of acetonitrile to all tubes.[1]

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to autosampler vials for analysis.

3.3. LC-MS/MS Analysis

-

Set up the LC-MS/MS system with the parameters outlined in the Application Note, Section 2.5.

-

Create a sequence table including blank, zero, calibration standards, QCs, and unknown samples.

-

Inject the samples and acquire the data.

3.4. Data Analysis

-

Integrate the peak areas for fenofibric acid and this compound.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x² or 1/x) linear regression.

-

Determine the concentration of fenofibric acid in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Logical Relationship of Method Validation

Caption: Key parameters for bioanalytical method validation according to regulatory guidelines.

References

- 1. akademiamedycyny.pl [akademiamedycyny.pl]

- 2. Development and validation of bioanalytical UHPLC-UV method for simultaneous analysis of unchanged fenofibrate and its metabolite fenofibric acid in rat plasma: Application to pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and validation of a LC-ESI-MS/MS method in human plasma for quantification of fenofibric acid, involving chromatographic resolution of fenofibric acid acyl-β-d-glucuronide - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. akjournals.com [akjournals.com]

Application Note: Quantification of Fenofibric Acid in Human Plasma using 3-Chloro Fenofibric Acid-d6 by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fenofibric acid is the active metabolite of the lipid-regulating drug fenofibrate, which is widely used in the treatment of hyperlipidemia.[1] Accurate and reliable quantification of fenofibric acid in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of fenofibric acid in human plasma. The method utilizes a stable isotope-labeled internal standard, 3-Chloro Fenofibric Acid-d6, to ensure high accuracy and precision by compensating for matrix effects and variations in sample processing.

The presented protocol employs a simple protein precipitation method for sample preparation, followed by rapid chromatographic separation and detection using tandem mass spectrometry in the multiple reaction monitoring (MRM) mode. This method is suitable for high-throughput analysis of fenofibric acid in a clinical or research setting.

Experimental Protocols

1. Materials and Reagents

-

Fenofibric Acid (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Human plasma (drug-free)

2. Standard and Quality Control Sample Preparation

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve fenofibric acid in methanol to prepare a 1 mg/mL primary stock solution.

-

Similarly, prepare a 1 mg/mL primary stock solution of this compound in methanol.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of fenofibric acid by serial dilution of the primary stock solution with a 50:50 (v/v) mixture of methanol and water.

-

-

Internal Standard Working Solution (1 µg/mL):

-

Dilute the this compound primary stock solution with methanol to obtain a final concentration of 1 µg/mL.[2]

-

-

Calibration Standards and Quality Control (QC) Samples:

-

Spike blank human plasma with the appropriate working standard solutions of fenofibric acid to prepare calibration standards and QC samples at various concentrations.

-

3. Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 50 µL of the internal standard working solution (1 µg/mL this compound).[2]

-

Vortex the samples for 10 seconds.

-

Add 200 µL of cold acetonitrile to precipitate the plasma proteins.[2]

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

4. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography:

-

System: A validated UHPLC system.

-

Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.[2]

-

Mobile Phase A: 0.1% Formic acid in water.[2]

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.[2]

-

Flow Rate: 0.3 mL/min.[2]

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Gradient:

-

0.0-0.5 min: 30% B

-

0.5-2.0 min: 30-95% B

-

2.0-2.5 min: 95% B

-

2.5-2.6 min: 95-30% B

-

2.6-3.5 min: 30% B

-

-

-

Mass Spectrometry:

Data Presentation

Table 1: Quantitative Method Validation Summary

| Parameter | Specification | Result |

| Linearity Range | Correlation coefficient (r²) ≥ 0.99 | 0.998 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 5 ng/mL |

| Upper Limit of Quantification (ULOQ) | Within linear range | 5000 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | < 10% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | < 12% |

| Accuracy (% Bias) | Within ± 15% (± 20% for LLOQ) | -8.5% to 9.2% |

| Recovery | Consistent and reproducible | > 85% |

| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | < 10% |

Mandatory Visualization

Caption: Workflow for the quantification of fenofibric acid.

References

- 1. A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. akademiamedycyny.pl [akademiamedycyny.pl]